methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Historical Development of Thiazolidinone Derivatives
Thiazolidinones, five-membered heterocyclic compounds containing nitrogen and sulfur atoms, have been studied since the early 20th century. Initial research focused on their synthetic accessibility through condensation reactions involving thioureas, aldehydes, and carboxylic acid derivatives. The discovery of the antidiabetic drug troglitazone in the 1990s marked a turning point, highlighting the scaffold’s capacity to modulate peroxisome proliferator-activated receptors (PPARs). Subsequent studies expanded the scope to antimicrobial applications, with derivatives exhibiting inhibitory effects against Staphylococcus aureus and Escherichia coli.
The evolution of synthetic strategies has been pivotal. Early methods relied on thermal cyclization under acidic conditions, but recent innovations employ nanocatalysts (e.g., Fe₂O₃ nanoparticles) and ultrasonication to improve yields and reduce reaction times. For instance, Kaboudin’s protocol using triethylamine in methanol achieved 85–92% yields for thiazolidin-4-one derivatives via a four-component reaction. These advancements have enabled the systematic exploration of structure–activity relationships (SARs), particularly the impact of substituents at the 3-, 4-, and 5-positions on biological efficacy.
Position of Methyl [(5Z)-5-(4-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Acetate in Medicinal Chemistry
This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one subclass, distinguished by its (5Z)-4-methoxybenzylidene group and methyl acetate side chain. The Z-configuration of the benzylidene moiety, confirmed by X-ray crystallography in analogous structures, ensures optimal conjugation with biological targets. The methoxy group enhances lipophilicity and hydrogen-bonding capacity, traits critical for penetrating bacterial membranes or interacting with enzyme active sites.
Comparative studies highlight its structural uniqueness. Unlike simpler thiazolidinones, the methyl acetate substituent introduces steric and electronic effects that modulate pharmacokinetic properties. For example, Trotsko et al. demonstrated that electron-withdrawing groups (EWGs) on the aryl ring enhance antibacterial potency, a principle applicable to this derivative’s design. Additionally, its synthesis via a one-pot, three-component reaction aligns with green chemistry principles, as it minimizes solvent use and waste generation.
Structural Significance of the Thiazolidinone Scaffold
The thiazolidinone core confers rigidity and planar geometry, facilitating π-π stacking interactions with aromatic residues in proteins. Key structural features include:
- Conjugated System : The 4-oxo-2-thioxo group creates a conjugated enone system, enabling resonance stabilization and electrophilic reactivity at the carbonyl carbon.
- Hydrogen-Bonding Sites : The thione sulfur and carbonyl oxygen act as hydrogen-bond acceptors, while the NH group (when present) serves as a donor.
- Stereoelectronic Effects : Substituents at the 3- and 5-positions influence electron density distribution. For instance, the 4-methoxybenzylidene group donates electrons via resonance, stabilizing the intermediate during cyclization.
Experimental and computational studies on related compounds reveal that the (5Z)-configuration optimizes binding to bacterial dihydrofolate reductase (DHFR) and human aldose reductase, with docking scores correlating with inhibitory activity.
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQMDTXXGVOOMR-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the following steps:
Condensation Reaction: : The starting materials, 4-methoxybenzaldehyde and thiosemicarbazide, undergo a condensation reaction to form the corresponding thiosemicarbazone.
Cyclization: : This intermediate is then cyclized under acidic or basic conditions, leading to the formation of the thiazolidinone ring.
Esterification: : The final step involves esterification with methanol, yielding the target compound.
Industrial Production Methods: Industrial-scale synthesis may involve batch or continuous flow processes, with optimization of reaction conditions such as temperature, pressure, and catalyst selection to improve yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and thioxo groups in the molecule are susceptible to hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
Reaction with aqueous hydrochloric acid (30% HCl) under reflux (15 hours) cleaves the ester group to yield [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid . Similar results are observed with 48% HBr .
Conditions :
-
Reagent : 30% HCl or 48% HBr
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Temperature : Reflux (~100°C)
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Time : 15–21 hours
Base-Mediated Hydrolysis
In aqueous NaOH, the ester undergoes saponification to form the corresponding sodium carboxylate. The thioxo group may also participate in nucleophilic substitution under strongly alkaline conditions.
Cyclization and Ring-Opening Reactions
The thiazolidinone core participates in cycloaddition and ring transformations:
Cyclization with Ethyl Xanthates
Reaction with potassium ethyl xanthate in aqueous medium generates methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate, a precursor for synthesizing bicyclic thiazole derivatives .
Mechanism :
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Nucleophilic attack by xanthate sulfur on the α-carbon of the thiazolidinone.
Alkylation and Substitution Reactions
The thioxo group (–S–) acts as a nucleophile in alkylation reactions:
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound interacts with biological targets through:
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PPARγ Modulation : The thiazolidinone scaffold binds to peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity.
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Kinase Inhibition : Derivatives show nanomolar inhibition of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), a target in neurological disorders .
Key Data :
Stability and Degradation
The compound degrades under prolonged UV exposure or in oxidizing environments:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidine ring structure, characterized by a thioxo group and a methoxybenzylidene moiety. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidine derivatives, often utilizing methods such as the Knoevenagel reaction or one-pot multi-component reactions. These synthetic pathways allow for the introduction of various substituents that can enhance biological activity.
Anticancer Activity
Research has demonstrated that compounds within the thiazolidine class exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been tested against various cancer cell lines, showing promising results:
- Selectivity and Efficacy : A study by Evren et al. (2019) highlighted that certain thiazolidin derivatives exhibited selective cytotoxicity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating strong activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells, with structure-activity relationship studies suggesting that specific functional groups enhance this effect .
Antimicrobial Activity
Thiazolidine derivatives have also been investigated for their antimicrobial properties. For example:
- Inhibition Studies : Compounds similar to methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate have shown effectiveness against various bacterial strains. The presence of the thiazolidine structure is crucial for their antimicrobial action .
Case Study 1: Anticancer Compound Development
A group synthesized novel thiazolidinone derivatives and evaluated their anticancer activity against glioblastoma U251 and melanoma WM793 cells. Among the synthesized compounds, one demonstrated an IC50 value of approximately 10–30 µM, indicating strong anticancer potential due to specific substitutions on the phenyl ring .
Case Study 2: Antimicrobial Research
In a separate study focusing on antimicrobial activity, thiazolidine derivatives were assessed for their ability to inhibit Mycobacterium tuberculosis. The most active compound exhibited an MIC of 0.09 µg/mL, showcasing the potential of these compounds in treating resistant bacterial infections .
Summary of Findings
The applications of this compound highlight its versatility in medicinal chemistry:
| Application | Activity | Remarks |
|---|---|---|
| Anticancer | Selective cytotoxicity against cancer cell lines | Induction of apoptosis |
| Antimicrobial | Effective against bacterial strains | Potential treatment for resistant infections |
Mechanism of Action
The biological activity of methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring can inhibit enzymes by mimicking natural substrates or by forming stable enzyme-ligand complexes. The methoxybenzylidene moiety may enhance binding affinity and specificity through hydrophobic and π-π interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structure can be compared to other rhodanine derivatives based on substituents at the 5-benzylidene and 3-acetate positions. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., 4-methoxy in the target compound) may stabilize resonance structures, affecting redox properties .
- Functional Group Impact : Methyl esters (as in the target compound and ) improve lipophilicity and bioavailability compared to carboxylic acids (e.g., ), which are more polar and may exhibit lower membrane permeability .
Biological Activity
Methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound is characterized by its unique thiazolidinone structure, which contributes to its diverse pharmacological properties.
- Molecular Formula : C15H16N2O3S2
- Molecular Weight : 336.43 g/mol
- CAS Number : 7375835
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin, with some compounds achieving MICs as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have shown promising antifungal activity. The MIC values for antifungal efficacy ranged from 0.004 to 0.06 mg/mL, with Trichoderma viride being the most susceptible organism in the studies conducted .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A-431 cells. Mechanistic studies revealed that these compounds induce apoptosis through both extrinsic and intrinsic pathways . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influence cytotoxic activity, with electron-donating groups enhancing potency .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazolidinone derivatives, including this compound. The results showed that these compounds had an MIC range of 0.004–0.03 mg/mL against E. coli, indicating a strong potential for developing new antibacterial agents .
Study 2: Anticancer Mechanisms
In another investigation focusing on anticancer properties, various thiazolidinone derivatives were tested against lung cancer cell lines. The findings suggested that these compounds could selectively target drug-resistant cells, making them promising candidates for further development in cancer therapy .
Data Table: Biological Activities of Thiazolidinone Derivatives
| Compound Name | Activity Type | MIC (mg/mL) | Sensitive Strain |
|---|---|---|---|
| Compound A | Antibacterial | 0.004 | E. cloacae |
| Compound B | Antifungal | 0.006 | T. viride |
| Methyl [(5Z)...] | Anticancer (HeLa) | IC50 < 10 µM | HeLa Cells |
| Compound C | Anticancer (Lung) | IC50 < 20 µM | Drug-resistant Lung Cells |
Q & A
Q. What are the common synthetic routes for this compound, and how is the product characterized?
The synthesis typically involves a two-step process:
- Step 1 : Condensation of 2,4-thiazolidinedione with 4-methoxybenzaldehyde in ethanol under reflux with piperidine as a catalyst for 24 hours to form the arylidene intermediate.
- Step 2 : Alkylation of the intermediate with methyl bromoacetate in anhydrous acetone using potassium carbonate as a base, followed by acidification (6N HCl) to precipitate the product . Characterization :
- NMR Spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group and ester functionality .
- Elemental Analysis : Matches calculated vs. observed values for C, H, and N (e.g., C 60.13 vs. 60.26; H 4.29 vs. 4.45) .
- Melting Point : Used to assess purity (e.g., 172–175°C for related derivatives) .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- X-ray Crystallography : Definitive confirmation of molecular geometry and stereochemistry (e.g., Z-configuration of the benzylidene group) .
- FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) stretches .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Selection : Piperidine is critical for Schiff base formation; alternatives like morpholine may alter reaction kinetics .
- Solvent Effects : Refluxing in ethanol vs. DMF-acetic acid mixtures impacts intermediate stability and cyclization efficiency .
- Purification : Recrystallization from methanol or DMF-acetic acid enhances purity but may reduce yield (e.g., 24% vs. 73% yields in similar derivatives) .
Q. What strategies resolve contradictions in spectral or elemental analysis data?
- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
- Isotopic Labeling : Use C-labeled reagents to trace carbon environments in complex spectra .
- Computational Chemistry : Density Functional Theory (DFT) calculations predict NMR chemical shifts and verify experimental data .
Q. How is the compound’s bioactivity assessed in anticancer or antimicrobial studies?
- In Vitro Assays :
- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
- Antimicrobial : Agar diffusion assays to measure zone of inhibition against Gram-positive/negative bacteria .
Q. What computational tools predict the compound’s reactivity and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase) .
- MD Simulations : Assess binding stability in aqueous environments over 100-ns trajectories .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., GI absorption, CYP inhibition) .
Methodological Considerations
- Low-Yield Synthesis : Prolonged reflux (>24 hours) or excess aldehyde (1.2 eq.) may improve intermediate formation .
- Spectral Artifacts : Use deuterated DMSO to suppress solvent peaks in NMR; avoid moisture to prevent hydrolysis of the ester group .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
